![molecular formula C19H15ClFN3O3 B4504820 N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504820.png)
N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 387.0785972 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C18H17ClF N3O2
- Molecular Weight : 351.80 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.
- HDAC Inhibition : Similar compounds have been identified as potent histone deacetylase (HDAC) inhibitors, which play a critical role in cancer cell proliferation and survival.
Cell Cycle Analysis
Cell cycle studies indicated that FNA caused G2/M phase arrest in cancer cells, which is a crucial mechanism for inhibiting tumor growth. The percentage of cells in the G2/M phase increased significantly with higher concentrations of the compound . This suggests that this compound may exert similar effects.
Case Studies
While direct case studies on this compound are scarce, research on structurally related compounds provides valuable insights:
- Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of FNA.
- Methodology : In vitro assays were conducted on multiple cancer cell lines.
- Results : Significant inhibition of cell proliferation was observed, with the compound enhancing the efficacy of conventional chemotherapeutics like taxol and camptothecin .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-17-10-13(21)4-7-15(17)16-8-9-19(26)24(23-16)11-18(25)22-14-5-2-12(20)3-6-14/h2-10H,11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMWDDBIVAFWNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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